molecular formula C16H21ClF3N3O B4835684 N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE

N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE

Cat. No.: B4835684
M. Wt: 363.80 g/mol
InChI Key: KZYZQVDZKFMKMI-UHFFFAOYSA-N
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Description

N~1~-(1-BICYCLO[221]HEPT-2-YLETHYL)-2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE is a complex organic compound characterized by its unique bicyclic and pyrazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include bicyclo[2.2.1]heptane derivatives and pyrazole intermediates. Common synthetic routes may involve:

    Step 1: Formation of the bicyclo[2.2.1]heptane intermediate through Diels-Alder reactions.

    Step 2: Synthesis of the pyrazole ring via cyclization reactions.

    Step 3: Coupling of the bicyclo[2.2.1]heptane and pyrazole intermediates under specific conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N~1~-(1-BICYCLO[22

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-CHLORO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE: Lacks the methyl group, potentially altering its reactivity and interactions.

Uniqueness

The presence of both the trifluoromethyl and methyl groups in N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE contributes to its unique chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClF3N3O/c1-8(12-6-10-3-4-11(12)5-10)21-13(24)7-23-9(2)14(17)15(22-23)16(18,19)20/h8,10-12H,3-7H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYZQVDZKFMKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC(C)C2CC3CCC2C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE

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